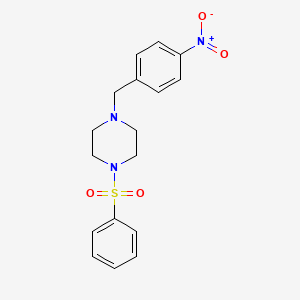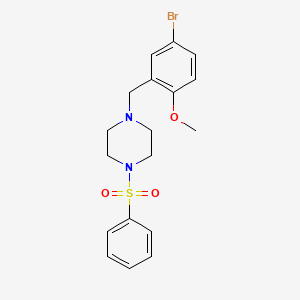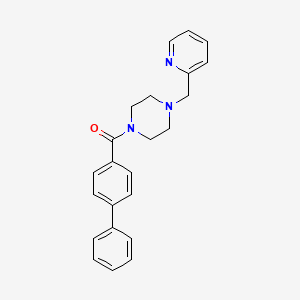
1-(4-biphenylylcarbonyl)-4-(2-pyridinylmethyl)piperazine
Descripción general
Descripción
1-(4-biphenylylcarbonyl)-4-(2-pyridinylmethyl)piperazine, also known as BPCPP, is a chemical compound that has been widely studied for its potential applications in scientific research. BPCPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research studies.
Mecanismo De Acción
The exact mechanism of action of 1-(4-biphenylylcarbonyl)-4-(2-pyridinylmethyl)piperazine is not yet fully understood. However, it is believed to act as a partial agonist at a number of different neurotransmitter receptors, including dopamine D2, serotonin 5-HT1A, and adrenergic α1 receptors. This may account for its ability to modulate a range of physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of blood pressure. It has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-biphenylylcarbonyl)-4-(2-pyridinylmethyl)piperazine in lab experiments is its ability to modulate a range of different neurotransmitter systems. This makes it a versatile tool for studying the effects of these neurotransmitters on various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other compounds that target the same receptors. This may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1-(4-biphenylylcarbonyl)-4-(2-pyridinylmethyl)piperazine. One area of particular interest is in the development of more potent derivatives of this compound that could be used in a wider range of experiments. Another potential direction is in the study of the long-term effects of this compound on various physiological processes, including the potential for addiction or dependence. Finally, this compound could be studied in the context of specific disease states, such as mood disorders or Parkinson's disease, to determine its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(4-biphenylylcarbonyl)-4-(2-pyridinylmethyl)piperazine has been studied extensively for its potential applications in scientific research. One area of particular interest is in the study of neurotransmitter systems in the brain. This compound has been shown to have an affinity for a number of different neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This makes it a useful tool for studying the effects of these neurotransmitters on various physiological processes.
Propiedades
IUPAC Name |
(4-phenylphenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-23(21-11-9-20(10-12-21)19-6-2-1-3-7-19)26-16-14-25(15-17-26)18-22-8-4-5-13-24-22/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVYRLXSFHQMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B3467277.png)

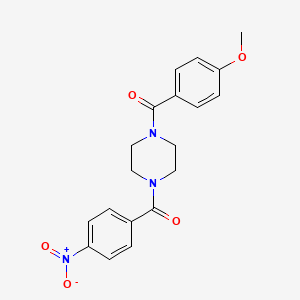
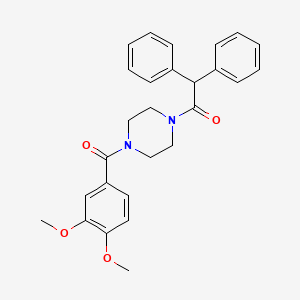

![1-[(2-naphthyloxy)acetyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B3467309.png)

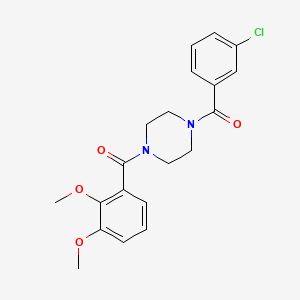

![1-[(4-chlorophenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3467332.png)
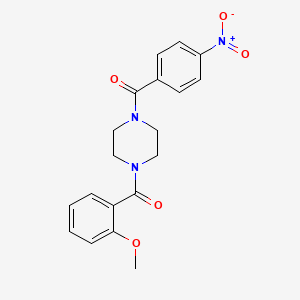
![1-[(4-chlorophenyl)sulfonyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B3467349.png)
